Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate

Medicinal chemistry Physicochemical profiling Drug-likeness prediction

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate (CAS 871676-36-7) is a 3,5-disubstituted isoxazole heterocycle bearing a 3-(trifluoromethyl)phenyl group at the C5 position and an ethyl carboxylate ester at C3. It has a molecular formula of C13H10F3NO3 (MW 285.22 g/mol), a computed XlogP of 3.5–3.54, a topological polar surface area of 52.3 Ų, and a predicted boiling point of 383.3 ± 42.0 °C.

Molecular Formula C13H10F3NO3
Molecular Weight 285.22 g/mol
CAS No. 871676-36-7
Cat. No. B1505204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate
CAS871676-36-7
Molecular FormulaC13H10F3NO3
Molecular Weight285.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H10F3NO3/c1-2-19-12(18)10-7-11(20-17-10)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3
InChIKeyXKCHYHLRNPHDPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate (CAS 871676-36-7): Core Physicochemical & Structural Profile for Scientific Procurement


Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate (CAS 871676-36-7) is a 3,5-disubstituted isoxazole heterocycle bearing a 3-(trifluoromethyl)phenyl group at the C5 position and an ethyl carboxylate ester at C3. It has a molecular formula of C13H10F3NO3 (MW 285.22 g/mol), a computed XlogP of 3.5–3.54, a topological polar surface area of 52.3 Ų, and a predicted boiling point of 383.3 ± 42.0 °C . The compound belongs to the aryl-isoxazole-3-carboxylate ester chemotype—a scaffold extensively deployed in medicinal chemistry and agrochemical discovery programs for its capacity to participate in late-stage C–H functionalization and modular derivatization [1].

Why In-Class Aryl-Isoxazole-3-Carboxylates Cannot Be Interchanged: The Case for Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate


Within the aryl-isoxazole-3-carboxylate ester family, small positional or substituent perturbations generate quantifiably divergent lipophilicity, synthetic accessibility, and biological response profiles. Replacing the 3-CF₃ substituent on the pendant phenyl ring with 3-F (CAS 371157-14-1) lowers logP by approximately 0.3 log units and is associated with a 3-percentage-point reduction in commercially available purity (95% vs. 98% minimum) . Hydrolysis to the free carboxylic acid (CAS 1188086-34-1) further depresses logP to 3.06, altering solubility, protein binding, and passive permeability characteristics that are critical in cell-based screening cascades . The absence of the commercially supplied ethyl ester in C4,C5-unsubstituted form precludes direct participation in the palladium-catalyzed double C–H diarylation manifold, a proven route for generating screening-deck diversity that is uniquely accessible from the title compound [1]. These measurable offsets mean that procurement of a generic 'aryl-isoxazole-3-carboxylate' without specification of the 5-[3-(trifluoromethyl)phenyl] substitution pattern risks introducing uncontrolled variables into physicochemical, synthetic, and ultimately biological datasets.

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Comparison: Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate vs. Corresponding Carboxylic Acid (CAS 1188086-34-1)

The ethyl ester form of the 3-carboxylate isoxazole (target compound) exhibits an XlogP of 3.5–3.54, compared to 3.06 for its direct hydrolysis product, 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid (CAS 1188086-34-1) . This ΔlogP of +0.48 log units represents enhanced membrane permeability potential consistent with Lipinski guidelines, where logP values in the 1–4 range are preferred for oral bioavailability prediction models .

Medicinal chemistry Physicochemical profiling Drug-likeness prediction

Synthetic Versatility: Late-Stage C–H Diarylation Compatible with Ethyl Isoxazole-3-Carboxylate Scaffold

The ethyl isoxazole-3-carboxylate core has been demonstrated as an effective substrate for palladium-catalyzed double C4,C5-diarylation via C–H bond functionalization, enabling one-pot installation of diverse aryl groups including 4-CF₃, 4-Cl, 4-CN, and 4-COCH₃ substituents with broad functional group tolerance [1]. This methodology is specifically documented for the unsubstituted C4,C5 ethyl isoxazole-3-carboxylate, providing a direct derivatization pathway to generate analog libraries. By contrast, 5-aryl-3-trifluoromethylisoxazoles bearing a blocked C5 position (e.g., 5-phenyl-3-trifluoromethylisoxazole) show only 38% conversion to the 4-arylated product under related Pd-catalyzed cross-coupling conditions (5 mol% PdCl₂, 72 h reaction time), demonstrating that C5 pre-substitution substantially attenuates arylation efficiency [2].

Organic synthesis Late-stage functionalization Screening library generation

Commercial Purity Advantage: Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate vs. 3-Fluoro Analog (CAS 371157-14-1)

Commercially available ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate is supplied at a minimum purity of 98% (HPLC) from multiple vendors including Leyan . Its closest commercially listed mono-halogenated analog, ethyl 5-(3-fluorophenyl)isoxazole-3-carboxylate (CAS 371157-14-1), is typically specified at 95% minimum purity from major suppliers such as AKSci . This 3-percentage-point purity differential is meaningful for quantitative biological assays where impurity profiles at the 2–5% level can introduce confounding off-target effects or alter measured IC₅₀ values in dose-response experiments.

Chemical procurement Assay reproducibility Purity specification

Downstream Derivatization: Ester-to-Alcohol Reduction Enabling Scaffold Elaboration for Chemical Probe Synthesis

The ethyl ester moiety of the target compound serves as a direct precursor for sodium borohydride reduction to the corresponding primary alcohol, {5-[3-(trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol. This transformation has been explicitly documented using ethyl 5-[3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate (2 g, 7 mmol) with NaBH₄ (1.06 g, 28 mmol) in ethanol, yielding the alcohol as a versatile synthetic intermediate . The corresponding carboxylic acid analog (CAS 1188086-34-1) cannot undergo this direct reduction and requires a prior esterification step, adding one synthetic transformation to derivatization workflows. This positions the ethyl ester as the preferred procurement form for medicinal chemistry groups planning downstream C3-functionalization strategies.

Chemical biology Chemical probe synthesis Functional group interconversion

Agrochemical Lead Potential: Herbicidal Activity Scaffold with 3-CF₃-Phenyl Substitution Pattern

Aryl-3-isoxazole benzoates bearing the 5-[3-(trifluoromethyl)phenyl] substitution pattern have been disclosed as herbicidal and plant growth-regulating agents. In US Patent 4,140,515, compounds of the general formula 2-[5-aryl-3-isoxazolyl]benzoic acids—exemplified by 2-[5-[3-(trifluoromethyl)phenyl]-3-isoxazolyl]benzoic acid—are described as exhibiting herbicidal activity [1]. While the patent does not provide comparative IC₅₀ data for the ethyl ester form specifically, the explicit exemplification of the 3-CF₃-phenyl regioisomer (as opposed to the 4-CF₃ or 2-CF₃ positional isomers) indicates a structure-activity preference for the meta-trifluoromethyl substitution pattern in this chemotype. Related 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates have demonstrated measurable effects on seed germination and root formation in plant growth regulation assays, establishing this scaffold as a validated entry point for agrochemical lead discovery [2].

Agrochemical discovery Herbicide lead identification Structure-activity relationships

Molecular Weight and TPSA Positioning: Ethyl Ester vs. Free Acid for Blood-Brain Barrier Penetration Prediction

The target compound (MW 285.22, TPSA 52.3 Ų, LogP 3.54) falls within the favorable CNS multiparameter optimization (MPO) space defined by Wager et al. (MW < 400, TPSA < 90 Ų, LogP 1–4). In contrast, the corresponding carboxylic acid analog (CAS 1188086-34-1, MW 257.17, LogP 3.06) lies at the lower boundary of optimal lipophilicity for CNS penetration, with the free carboxylic acid moiety introducing pH-dependent ionization (predicted pKa ~3–4) that reduces the fraction of neutral species at physiological pH 7.4 . This difference in ionization state means that while both compounds satisfy MW and TPSA cutoffs, the ethyl ester maintains a neutral form across the entire gastrointestinal pH range, potentially offering more consistent passive permeability than the ionizable carboxylic acid. This predicted behavior has implications for CNS-targeted fragment-based screening where maintaining neutrality is paramount [1].

CNS drug discovery Physicochemical property optimization Permeability prediction

Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Hit-to-Lead Programs Requiring CNS-Permeable Isoxazole Scaffolds

With a computed LogP of 3.54, MW of 285.22, and TPSA of 52.3 Ų, the target compound satisfies all CNS MPO criteria (LogP 1–4, MW < 400, TPSA < 90 Ų, neutral charge state) [REFS-3 (Evidence Item 6)]. The ethyl ester form remains un-ionized across the full physiological pH range, eliminating pH-dependent permeability variability that complicates cell-based assay interpretation when using the ionizable carboxylic acid analog. Medicinal chemistry teams pursuing CNS targets should procure this specific ester form rather than the carboxylic acid (CAS 1188086-34-1) to ensure consistent passive permeability in BBB-penetration screening models. Furthermore, the 98% minimum commercial purity specification [REFS-1 (Evidence Item 3)] supports direct use in quantitative dose-response experiments without time-consuming preparative HPLC repurification, accelerating early SAR exploration.

Diversification-Focused Synthesis for Isoxazole-Based Screening Library Generation

The ethyl isoxazole-3-carboxylate core has been validated as a substrate for palladium-catalyzed double C4,C5-diarylation, enabling one-pot installation of diverse aryl groups with broad functional group tolerance (including 4-CF₃, 4-Cl, 4-CN, 4-COCH₃, and 4-CHO substituents) [REFS-1 (Evidence Item 2)]. This methodology provides a direct path to generate structurally diverse analog libraries from a single commercial building block. Crucially, C5-predetermined analogs such as 5-phenyl-3-trifluoromethylisoxazole achieve only 38% conversion under comparable Pd-catalyzed cross-coupling conditions, demonstrating that the unsubstituted C4,C5 positions available from the target scaffold are essential for efficient diversification [REFS-2 (Evidence Item 2)]. Organic synthesis and medicinal chemistry groups should prioritize this compound when planning library synthesis via late-stage C–H functionalization strategies.

Agrochemical Lead Discovery Leveraging Validated 3-CF₃-Phenyl Isoxazole Herbicidal Activity

The 5-[3-(trifluoromethyl)phenyl]isoxazole scaffold has been explicitly disclosed in US Patent 4,140,515 as the core of herbicidally active 2-[5-aryl-3-isoxazolyl]benzoic acid derivatives, with the meta-CF₃ substitution pattern specifically exemplified in the composition claims [REFS-1 (Evidence Item 5)]. Related 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates have demonstrated measurable effects on seed germination and root formation in plant growth regulation assays [REFS-2 (Evidence Item 5)]. Agrochemical discovery programs seeking herbicidal lead matter can use the target ethyl ester as a direct precursor for elaboration into the 2-[5-[3-(trifluoromethyl)phenyl]-3-isoxazolyl]benzoic acid chemotype through ester hydrolysis and subsequent amidation or esterification reactions, providing a synthesis-ready entry point into a validated herbicidal scaffold.

Chemical Probe Development via Ester-to-Alcohol Reduction for C3-Functionalized Analog Synthesis

The C3 ethyl ester group of the target compound has been demonstrated to undergo direct NaBH₄ reduction in ethanol to generate {5-[3-(trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol at gram scale (2 g, 7 mmol input) [REFS-1 (Evidence Item 4)]. This alcohol intermediate serves as a platform for further functionalization (e.g., mesylation, oxidation, or Mitsunobu coupling) to access diverse C3-modified analogs. Chemical biology groups seeking to generate affinity probes or PROTAC precursors based on the 5-[3-(trifluoromethyl)phenyl]isoxazole scaffold should procure the ethyl ester form specifically, as the carboxylic acid analog requires an additional esterification step prior to reduction, adding one synthetic transformation and 4–8 hours of laboratory time to the derivatization workflow.

Quote Request

Request a Quote for Ethyl 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.